molecular formula C16H22N2O3 B1299291 N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid CAS No. 510764-96-2

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid

Cat. No. B1299291
CAS RN: 510764-96-2
M. Wt: 290.36 g/mol
InChI Key: GVFFRVXULOXBST-UHFFFAOYSA-N
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Description

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid, also known as 4-piperidin-1-ylmethyl-phenyl-succinic acid, is an organic compound belonging to the class of amides. It is a white solid that is soluble in water and organic solvents. This compound is used in a variety of applications ranging from synthesis to drug discovery. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of biochemical and physiological processes.

Scientific Research Applications

ESR Probing of Macromolecules

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid derivatives are used in electron spin resonance (ESR) studies of enzymes like α-chymotrypsin. The spin-labelled esters derived from this compound help in understanding the functional dynamics and structural changes within enzyme active sites (Kosman, Hsia, & Piette, 1969).

Development of Beta(3) Agonists

A series of compounds, including N-(4-Piperidin-1-ylmethyl-phenyl) derivatives, have been synthesized and evaluated for their activity on the human beta(3)-adrenergic receptor. These studies contribute to the development of potential treatments for conditions like obesity and diabetes (Hu et al., 2001).

Solid-Phase Peptide Synthesis

This compound has also found application in solid-phase peptide synthesis. Specifically, derivatives of this compound are used as anchoring linkages in the synthesis of protected peptide segments (Rabanal, Giralt, & Albericio, 1992).

Exploration in Antidepressant Development

Certain derivatives of this compound have been involved in the biosynthesis and identification of metabolites of novel antidepressants, contributing to the understanding of drug metabolism and the development of effective treatments for depression (Uldam et al., 2011).

Synthesis of Novel Inhibitors

Compounds related to this compound have been synthesized and evaluated as inhibitors in various biological processes, contributing to potential therapeutic applications in areas like pain management and central nervous system disorders (Ahn et al., 2007).

Mechanism of Action

Target of Action

The primary target of N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid is Squalene–hopene cyclase , an enzyme found in Alicyclobacillus acidocaldarius subsp. acidocaldarius . This enzyme plays a crucial role in the biosynthesis of hopanoids, which are pentacyclic triterpenoids that contribute to the stability of bacterial membranes .

properties

IUPAC Name

4-oxo-4-[4-(piperidin-1-ylmethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(8-9-16(20)21)17-14-6-4-13(5-7-14)12-18-10-2-1-3-11-18/h4-7H,1-3,8-12H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFFRVXULOXBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179141
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

510764-96-2
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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